![molecular formula C20H15FN4O5 B13572213 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of reactions to form the final product .
Industrial Production Methods
Efficient and cost-effective production methods would be essential for its commercial viability .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound has shown potential as an inhibitor of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer pathogenesis .
Medicine
Medically, this compound is being explored for its potential to enhance immune responses and induce apoptosis in cancer cells. It is structurally related to pomalidomide, which is used in treating multiple myeloma .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a research tool in drug discovery .
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as IDO1. By inhibiting this enzyme, the compound can modulate immune responses and potentially suppress tumor growth . Additionally, it may act through the ubiquitin-proteasome pathway, leading to the degradation of specific proteins involved in disease processes .
類似化合物との比較
Similar Compounds
Pomalidomide: A derivative of thalidomide with immunomodulatory and anti-cancer properties.
Lenalidomide: Another thalidomide derivative used in treating multiple myeloma.
Thalidomide: The parent compound known for its historical use and subsequent discovery of teratogenic effects.
Uniqueness
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to its analogs .
特性
分子式 |
C20H15FN4O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-6-fluorobenzamide |
InChI |
InChI=1S/C20H15FN4O5/c21-12-2-1-3-13(22)16(12)18(28)23-9-4-5-10-11(8-9)20(30)25(19(10)29)14-6-7-15(26)24-17(14)27/h1-5,8,14H,6-7,22H2,(H,23,28)(H,24,26,27) |
InChIキー |
MDXIIWNPRLPOOH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


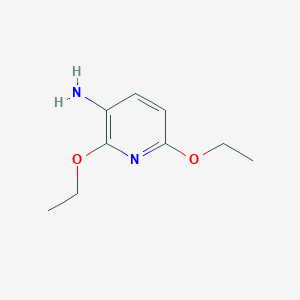
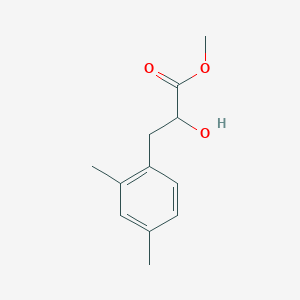
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
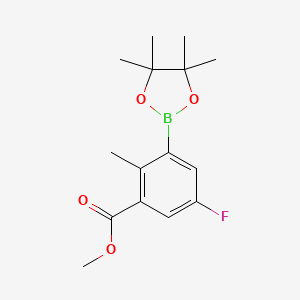
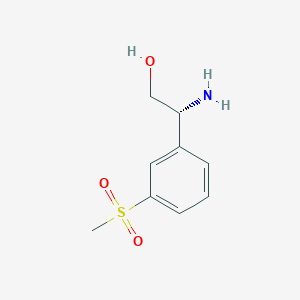
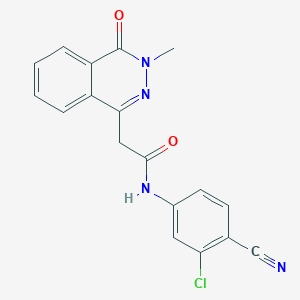
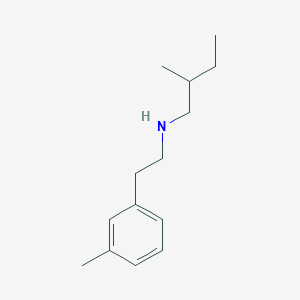
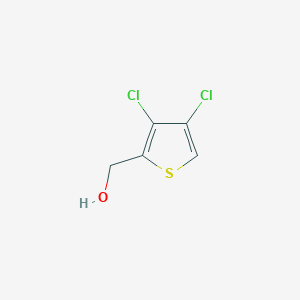
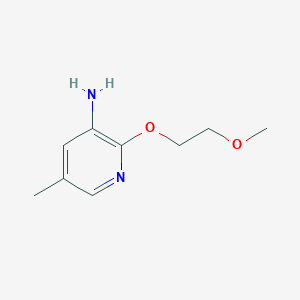
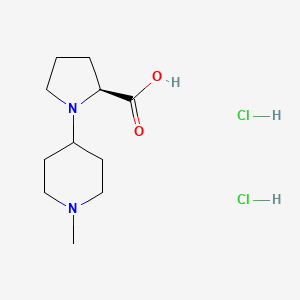
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
